N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide
Description
Properties
CAS No. |
88137-92-2 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-(8-imidazol-1-yloctoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-17(23)21-18-8-10-19(11-9-18)24-15-7-5-3-2-4-6-13-22-14-12-20-16-22/h8-12,14,16H,2-7,13,15H2,1H3,(H,21,23) |
InChI Key |
RNTAPKBSNGRDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with an appropriate alkyl halide, such as 1-bromooctane, under basic conditions to form 8-(1H-imidazol-1-yl)octane.
Attachment of the Phenyl Group: The next step involves the attachment of the phenyl group. This can be done by reacting 8-(1H-imidazol-1-yl)octane with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form 4-((8-(1H-imidazol-1-yl)octyl)oxy)benzaldehyde.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting 4-((8-(1H-imidazol-1-yl)octyl)oxy)benzaldehyde with acetic anhydride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole or phenyl derivatives.
Scientific Research Applications
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting imidazole receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industrial Applications: The compound can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the phenylacetamide group can enhance binding affinity and specificity. The octyl chain can influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Biological Activity
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological relevance, especially in pharmacology. The structure can be represented as follows:
This compound is characterized by the presence of an acetamide group attached to a phenolic ether linked to an octyl chain that terminates in an imidazole moiety.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For example, a related compound (24c), which also incorporates an imidazole ring, showed promising results against Leishmania donovani with an IC50 value of 0.53 μM. In a murine model, it resulted in a 33% decrease in liver parasitemia at a dosage of 75 mg/kg/day for five consecutive days .
| Compound | Target Organism | IC50 (μM) | Effectiveness (%) |
|---|---|---|---|
| 24c | L. donovani | 0.53 | 33% reduction in liver parasitemia |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. A recent study highlighted that related compounds significantly inhibited Wnt-dependent transcription and cancer cell proliferation in vitro. Specifically, one such compound exhibited IC50 values of 2 μM against SW480 and 0.12 μM against HCT116 cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 25 | SW480 | 2 |
| Compound 25 | HCT116 | 0.12 |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. The imidazole moiety may play a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Case Study 1: Antileishmanial Evaluation
In a study investigating the antileishmanial properties of compounds similar to this compound, researchers found that modifications to the linker length and terminal groups significantly influenced activity against Leishmania donovani. The study concluded that further optimization of these compounds could enhance their therapeutic efficacy against leishmaniasis .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the inhibition of cancer cell proliferation demonstrated that compounds with structural similarities to this compound effectively reduced cell viability in colorectal cancer models. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .
Q & A
Q. What are the common synthetic routes for N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole-octyl ether intermediate via nucleophilic substitution, where 1H-imidazole reacts with 1,8-dibromooctane under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the intermediate with 4-hydroxyphenylacetamide using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) to form the phenoxy linkage .
- Characterization : Confirm intermediates via FT-IR (C-O-C stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (imidazole protons at δ 7.5–7.7 ppm, octyloxy methylene at δ 3.8–4.0 ppm), and elemental analysis (deviation <0.4% for C/H/N) .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer :
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺) and 2D NMR (COSY, HSQC) to resolve overlapping signals in the octyloxy chain and imidazole region .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of imidazole-octyl ether with 4-hydroxyphenylacetamide?
- Methodological Answer :
- Catalyst Screening : Test copper(I) iodide or palladium catalysts for ether bond formation; Cu(OAc)₂ in tert-butanol/water (3:1) has shown 75–85% yields in analogous triazole couplings .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF enhances solubility of aromatic intermediates but may require higher temps (80–100°C) .
- Statistical Optimization : Use Design of Experiments (DoE) to evaluate factors like reaction time (6–24 h), stoichiometry (1:1 to 1:1.2), and temperature. Response surface methodology can identify ideal conditions .
Q. How should researchers address discrepancies between calculated and observed spectroscopic data during characterization?
- Methodological Answer :
- Contradiction Analysis : If NMR shows unexpected peaks (e.g., δ 2.1 ppm for acetyl groups), perform DEPT-135 to distinguish CH₂/CH₃ signals or use LC-MS to detect trace byproducts (e.g., unreacted octyl bromide) .
- Dynamic Effects : Consider rotameric splitting in the octyloxy chain (δ 3.8–4.0 ppm) or imidazole tautomerism, which may cause signal broadening. Variable-temperature NMR (25–60°C) can resolve these .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay to measure ATP consumption in the presence of recombinant kinases (e.g., EGFR or VEGFR2) .
- Antimicrobial Testing : Perform MIC assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a control .
- Molecular Docking : Simulate binding to target proteins (e.g., PDB ID: 1M17) using AutoDock Vina ; prioritize poses with hydrogen bonds to imidazole and acetamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
